molecular formula C20H18ClNO4 B591995 1-(2-Chlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-acetic Acid Methyl Ester CAS No. 1568-35-0

1-(2-Chlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-acetic Acid Methyl Ester

Cat. No.: B591995
CAS No.: 1568-35-0
M. Wt: 371.817
InChI Key: HYNDOCFHNYVELW-UHFFFAOYSA-N
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Description

1H-Indole-3-acetic acid, 1-(2-chlorobenzoyl)-5-methoxy-2-methyl-, methyl ester is a complex organic compound belonging to the indole family Indole derivatives are known for their diverse biological activities and are widely used in various fields such as medicinal chemistry, agriculture, and materials science

Preparation Methods

The synthesis of 1H-Indole-3-acetic acid, 1-(2-chlorobenzoyl)-5-methoxy-2-methyl-, methyl ester typically involves multicomponent reactions (MCRs), which are known for their efficiency and sustainability. These reactions allow for the combination of multiple starting materials in a single step, reducing the need for intermediate purification and minimizing waste . The specific synthetic route for this compound involves the reaction of 1H-indole-3-carbaldehyde with 2-chlorobenzoyl chloride, followed by methylation and methoxylation steps . Industrial production methods may involve similar routes but are optimized for large-scale synthesis, focusing on cost-effectiveness and yield.

Chemical Reactions Analysis

1H-Indole-3-acetic acid, 1-(2-chlorobenzoyl)-5-methoxy-2-methyl-, methyl ester undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1H-Indole-3-acetic acid, 1-(2-chlorobenzoyl)-5-methoxy-2-methyl-, methyl ester involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind to various receptors and enzymes, modulating their activity. For instance, it can inhibit certain protein kinases, leading to anti-inflammatory and anticancer effects . The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

1H-Indole-3-acetic acid, 1-(2-chlorobenzoyl)-5-methoxy-2-methyl-, methyl ester can be compared with other indole derivatives such as:

The uniqueness of 1H-Indole-3-acetic acid, 1-(2-chlorobenzoyl)-5-methoxy-2-methyl-, methyl ester lies in its specific structural modifications, which confer distinct chemical reactivity and biological activities.

Properties

IUPAC Name

methyl 2-[1-(2-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClNO4/c1-12-15(11-19(23)26-3)16-10-13(25-2)8-9-18(16)22(12)20(24)14-6-4-5-7-17(14)21/h4-10H,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYNDOCFHNYVELW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1C(=O)C3=CC=CC=C3Cl)C=CC(=C2)OC)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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